
Methyl (4-Amino-2,3-difluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of thionyl chloride under specific conditions to achieve high yields, as demonstrated in the optimized synthesis of structurally similar molecules (Wang Guo-hua, 2008). Another example includes the use of subtilisin for the enzymatic resolution of difluorophenyl alanate derivatives, indicating the versatility of methods for synthesizing difluorinated compounds (A. Ayi, R. Guedj, B. Septe, 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, revealing details such as bond lengths, angles, and conformational arrangements. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed through IR, NMR, and single crystal X-ray diffraction studies, highlighting the importance of structural characterization in understanding chemical behavior (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving Methyl (4-Amino-2,3-difluorophenyl)acetate and related molecules can vary widely, including hydrolysis, cycloaddition, and substitution reactions. The reactivity of such compounds is influenced by the presence of fluorine atoms, which can affect electron distribution and reactivity patterns. For example, the study on the reactivity of difluorocarbene reagents shows the potential for diverse chemical transformations (S. Eusterwiemann, H. Martínez, W. Dolbier, 2012).
Physical Properties Analysis
The physical properties of Methyl (4-Amino-2,3-difluorophenyl)acetate, such as melting point, solubility, and crystal structure, are crucial for its application and handling. For instance, the crystal structure of related fluorinated molecules has been thoroughly investigated, providing insights into their stability and intermolecular interactions (J. Burns, E. Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in specific chemical reactions, are essential for understanding and predicting the behavior of Methyl (4-Amino-2,3-difluorophenyl)acetate in various contexts. Detailed studies on similar molecules have revealed how structural elements like the difluorophenyl group influence chemical properties (T. Baul, S. Dutta, E. Rivarola, R. Butcher, F. Smith, 2002).
科学的研究の応用
Antiproliferative and Apoptotic Activity Methyl ester derivatives, including structures related to Methyl (4-Amino-2,3-difluorophenyl)acetate, have been synthesized and tested for their antiproliferative and apoptotic activities. These compounds exhibit inhibitory actions on colon cancer cells (HCT-116), with specific action against cancerous cells and minimal effects on normal cells. The compounds are found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, demonstrating promising applications in cancer research (Rayes et al., 2020).
Photopolymerization Methyl (4-Amino-2,3-difluorophenyl)acetate related compounds, like alkoxyamines bearing a chromophore group, have been studied for their potential in photopolymerization. These compounds can decompose under UV irradiation to generate radicals, which are crucial for initiating polymerization processes. This research opens up new avenues in the field of polymer chemistry and materials science (Guillaneuf et al., 2010).
Synthesis of Amino Acids and Derivatives Studies have focused on the enzymatic hydrolysis of methyl esters similar to Methyl (4-Amino-2,3-difluorophenyl)acetate for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are important in the preparation of optically pure amino acids, which are vital components in pharmaceutical and biochemical research (Ayi et al., 1995).
Nonlinear Optical Materials Derivatives of Methyl (4-Amino-2,3-difluorophenyl)acetate have been explored for their applications in nonlinear optics. Single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate have been grown and studied for their second harmonic generation efficiency, highlighting the potential of these compounds in optical technologies and materials science (Rao et al., 1991).
特性
IUPAC Name |
methyl 2-(4-amino-2,3-difluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVIZXGNIUJKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374898 |
Source


|
| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-Amino-2,3-difluorophenyl)acetate | |
CAS RN |
192650-56-9 |
Source


|
| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

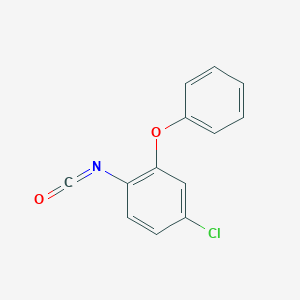
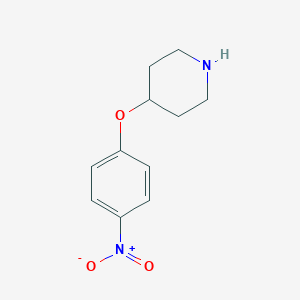
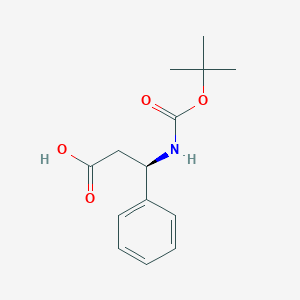
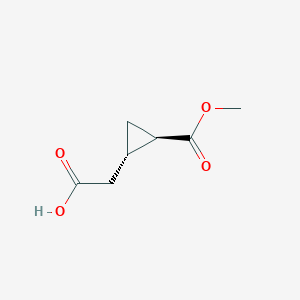
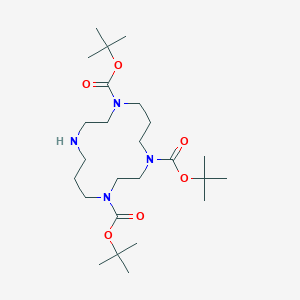

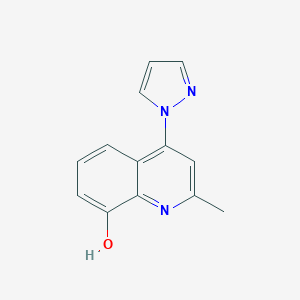
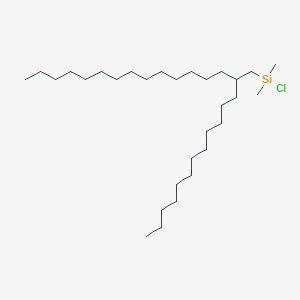
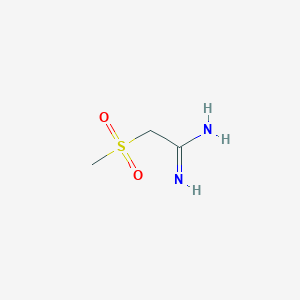
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
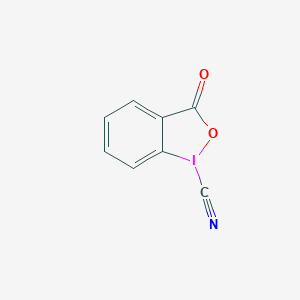
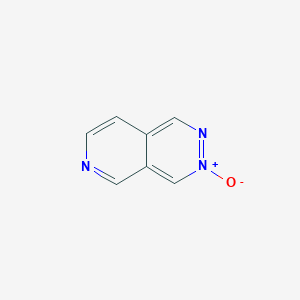
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)